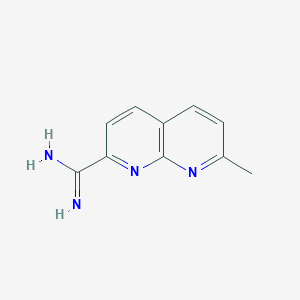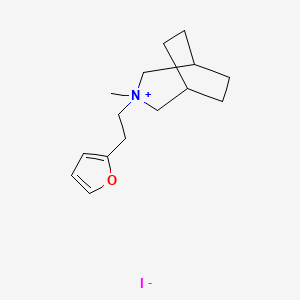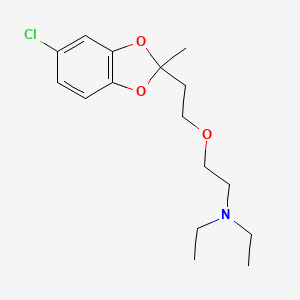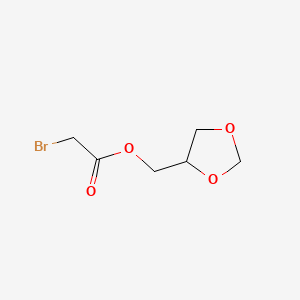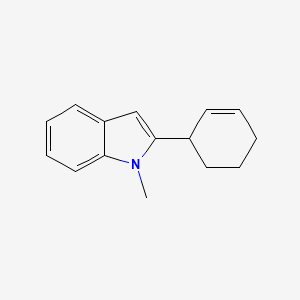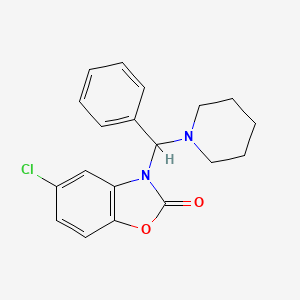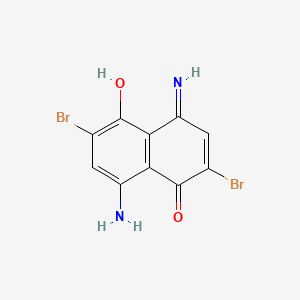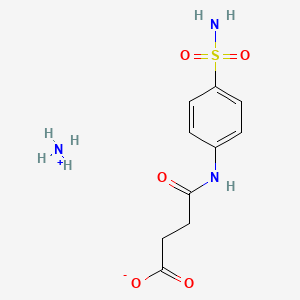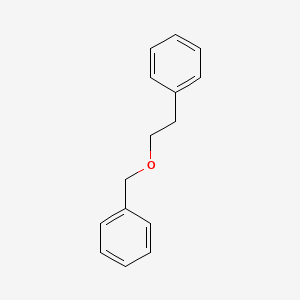
Benzyl 2-phenylethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-phenylethyl ether, also known as (2-phenylethoxy)methylbenzene, is an organic compound with the molecular formula C15H16O. It is characterized by the presence of a benzyl group attached to a 2-phenylethyl ether moiety. This compound is a colorless to pale yellow liquid with a pleasant aromatic odor and is soluble in many organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-phenylethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a benzyl halide with a 2-phenylethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-phenylethyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form benzaldehyde and 2-phenylethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenolysis of the ether bond can yield benzyl alcohol and 2-phenylethanol. This reaction can be catalyzed by nickel or palladium catalysts under hydrogen gas.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, nickel or palladium catalysts.
Substitution: NBS, halogenation conditions.
Major Products Formed:
Oxidation: Benzaldehyde, 2-phenylethanol.
Reduction: Benzyl alcohol, 2-phenylethanol.
Substitution: Benzyl bromide.
Applications De Recherche Scientifique
Benzyl 2-phenylethyl ether has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of ether cleavage and hydrogenolysis reactions.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways involving ether bonds.
Medicine: Research on this compound includes its potential use as a prodrug, where the ether bond is cleaved in vivo to release active pharmaceutical agents.
Mécanisme D'action
The mechanism of action of benzyl 2-phenylethyl ether involves its cleavage through various chemical reactions. For example, in hydrogenolysis, the ether bond is broken by the addition of hydrogen, catalyzed by metals such as nickel or palladium. The cleavage results in the formation of benzyl alcohol and 2-phenylethanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .
Comparaison Avec Des Composés Similaires
Benzyl phenyl ether: Similar structure but lacks the 2-phenylethyl group.
Phenethyl phenyl ether: Similar structure but lacks the benzyl group.
Benzyl methyl ether: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness: Benzyl 2-phenylethyl ether is unique due to the presence of both benzyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
54894-37-0 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
MTWBNQBGOBEJKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
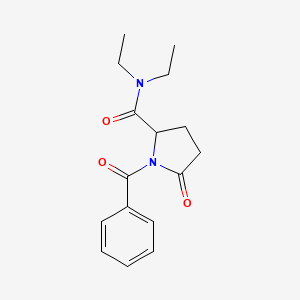
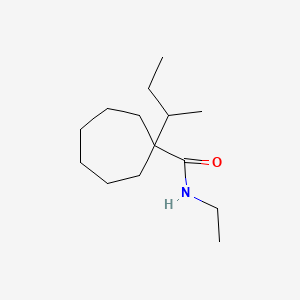

![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
